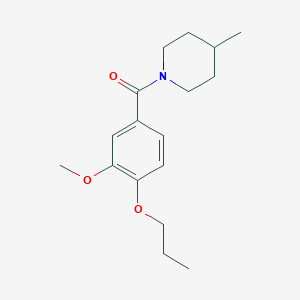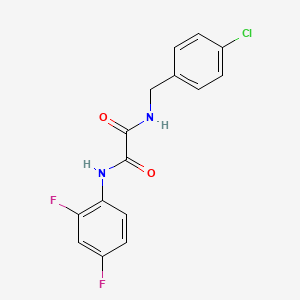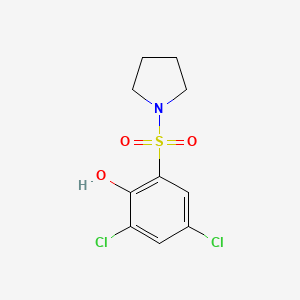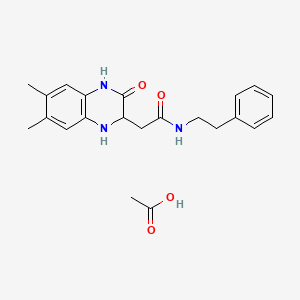
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine
描述
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine, also known as MPP, is a synthetic compound that has been studied for its potential use in scientific research. MPP is a piperidine derivative and is structurally similar to other compounds that have been shown to have psychoactive effects. However, the focus of
作用机制
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's mechanism of action involves its interaction with the dopamine transporter. 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine binds to the transporter and inhibits its reuptake function, leading to increased dopamine release. This increased dopamine release has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's interaction with the dopamine transporter leads to increased dopamine release, which can have a range of biochemical and physiological effects. Dopamine is a neurotransmitter that plays a role in reward, motivation, and movement. Increased dopamine release can lead to improved motor function and decreased symptoms of Parkinson's disease.
实验室实验的优点和局限性
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's interaction with the dopamine transporter has been well-studied, making it a useful tool for investigating the role of dopamine in neurological disorders.
However, there are also limitations to using 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine in lab experiments. 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's effects on dopamine release are complex and can vary depending on the experimental conditions. Additionally, 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's potential therapeutic effects have not been fully explored, and further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine. One area of interest is the potential use of 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine in the treatment of neurological disorders such as Parkinson's disease. Further research is needed to determine the safety and efficacy of 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine as a treatment for these disorders.
Another area of interest is the development of new compounds based on 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's structure. By modifying 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's structure, researchers may be able to develop compounds with improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine is a synthetic compound that has been studied for its potential use in scientific research. 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine's interaction with the dopamine transporter has been well-studied, and it has potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease. However, further research is needed to determine the safety and efficacy of 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine and to develop new compounds based on its structure.
科学研究应用
1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-(3-methoxy-4-propoxybenzoyl)-4-methylpiperidine has been shown to interact with the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. This interaction leads to increased dopamine release and has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-11-21-15-6-5-14(12-16(15)20-3)17(19)18-9-7-13(2)8-10-18/h5-6,12-13H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMXPMAFSFQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)
![2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240253.png)

![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240270.png)
![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)
![N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide](/img/structure/B4240278.png)

![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)


